Researchers attempting pyridine functionalization risk low yields with 2-pyridone tautomers of generic isomers. 5-Hydroxy-2-methylpyridine (CAS 1121-78-4) exists as the reactive phenolic form, enabling near-quantitative O-triflation-the critical step in Etoricoxib synthesis.
5-Hydroxy-2-methylpyridine (CAS 1121-78-4), also known as 6-methylpyridin-3-ol, is a highly crystalline, bifunctional heteroaromatic building block essential for advanced pharmaceutical and agrochemical synthesis. Characterized by a stable solid-state profile (melting point 168–170 °C) and excellent processability in standard organic solvents like dichloromethane and toluene, it serves as a critical precursor for complex active pharmaceutical ingredients (APIs) [1]. Unlike simpler pyridines, the synergistic presence of a 2-methyl group and a 5-hydroxyl group provides both steric shielding and specific electronic activation, enabling highly regioselective cross-coupling and functionalization. It is most prominently procured as the primary starting material for synthesizing 1-(6-methylpyridin-3-yl)ethanone, a mandatory intermediate in the commercial manufacturing of COX-2 inhibitors such as Etoricoxib [2].
Procurement substitution with closely related isomers or generic pyridines fundamentally fails due to divergent tautomeric behaviors and regiochemical reactivity. Attempting to substitute with the isomer 2-hydroxy-5-methylpyridine is unviable because the 2-hydroxyl group heavily favors the 2-pyridone tautomer in solution, effectively masking the oxygen's nucleophilicity and preventing standard O-triflation or O-alkylation [1]. Conversely, 5-hydroxy-2-methylpyridine exists predominantly in the reactive phenolic form, allowing quantitative conversion to essential electrophiles like 6-methylpyridin-3-yl trifluoromethanesulfonate [2]. Furthermore, substituting with the unmethylated 3-hydroxypyridine removes critical steric hindrance at the 2-position and alters the ring's pKa, leading to poor regiocontrol during electrophilic aromatic substitution and failing to provide the requisite 6-methyl structural motif demanded by downstream API targets [1].
In the synthesis of complex APIs, the ability to cleanly activate a hydroxyl group for cross-coupling is paramount. 5-Hydroxy-2-methylpyridine undergoes highly efficient O-triflation using trifluoromethanesulfonic anhydride in dichloromethane/pyridine, yielding the critical intermediate 6-methylpyridin-3-yl trifluoromethanesulfonate at >90% molar yield [1]. In contrast, the isomer 2-hydroxy-5-methylpyridine predominantly exists as 5-methyl-2-pyridone, resulting in competitive N-triflation or negligible O-triflate yield (<10%) under identical mild conditions[2]. This quantitative advantage ensures that 5-hydroxy-2-methylpyridine can be directly utilized in downstream Sonogashira couplings (e.g., with 2-methyl-3-butyn-2-ol) without the severe yield penalties and purification bottlenecks associated with its isomers.
| Evidence Dimension | O-Triflation Yield (Mild Conditions) |
| Target Compound Data | 5-Hydroxy-2-methylpyridine: >90% yield of O-triflate |
| Comparator Or Baseline | 2-Hydroxy-5-methylpyridine (isomer): <10% O-triflate (dominated by 2-pyridone tautomerization) |
| Quantified Difference | >80% absolute yield improvement for the required cross-coupling electrophile |
| Conditions | Trifluoromethanesulfonic anhydride, pyridine, dichloromethane, 0 °C to room temperature |
Guarantees a scalable, high-yielding first step in the manufacturing of COX-2 inhibitor intermediates, avoiding the need for specialized activating agents.
For materials science and agrochemical formulation, solid-state properties dictate handling and stability. 5-Hydroxy-2-methylpyridine exhibits a high melting point of 168–170 °C, driven by strong intermolecular hydrogen bonding facilitated by its phenolic hydroxyl group [1]. This allows it to act as a robust hydrogen-bond donor and acceptor, successfully forming stable supramolecular co-crystals with active ingredients like Propiconazole [2]. By comparison, the baseline structural analog 2-methylpyridine is a volatile liquid at room temperature (melting point -70 °C) and completely lacks the hydrogen-bond donor capacity required for such co-crystallization [1]. The distinct thermal stability and bonding profile of 5-hydroxy-2-methylpyridine make it uniquely suited for solid-state engineering.
| Evidence Dimension | Melting Point and Hydrogen-Bond Donor Capacity |
| Target Compound Data | 5-Hydroxy-2-methylpyridine: Solid, MP 168–170 °C, acts as strong H-bond donor |
| Comparator Or Baseline | 2-Methylpyridine: Liquid, MP -70 °C, zero H-bond donor capacity |
| Quantified Difference | 238 °C higher melting point and enabled co-crystal network formation |
| Conditions | Standard atmospheric pressure, solid-state characterization (DSC, PXRD) |
Enables the engineering of stable, solid-state co-crystals for agrochemical and pharmaceutical formulations, which is impossible with liquid, non-hydrogen-bonding analogs.
When synthesizing multi-substituted pyridine derivatives, controlling the site of functionalization is critical for atom economy. The 2-methyl group in 5-hydroxy-2-methylpyridine provides essential steric shielding and synergistic electron donation with the 5-hydroxyl group, heavily directing electrophilic aromatic substitution (such as halogenation or nitration) to the 4- or 6-positions with high regioselectivity [1]. If a buyer substitutes this with 3-hydroxypyridine, the lack of the 2-methyl blocking group exposes the highly reactive 2-position, typically resulting in complex mixtures of 2-, 4-, and 6-substituted isomers [2]. This precise regiocontrol significantly reduces purification overhead and material waste in industrial synthesis.
| Evidence Dimension | Regiochemical Purity in Electrophilic Substitution |
| Target Compound Data | 5-Hydroxy-2-methylpyridine: High regioselectivity (blocked 2-position) |
| Comparator Or Baseline | 3-Hydroxypyridine: Poor regioselectivity (competitive 2-, 4-, and 6-substitution) |
| Quantified Difference | Elimination of 2-substituted byproducts, significantly increasing isolated yield of target isomers |
| Conditions | Standard electrophilic aromatic substitution (e.g., halogenation) |
Dramatically lowers downstream purification costs and improves overall atom economy for manufacturers synthesizing complex pyridine derivatives.
As the primary starting material for synthesizing 1-(6-methylpyridin-3-yl)ethanone, this compound is indispensable for the commercial production of Etoricoxib and related anti-inflammatory drugs, leveraging its high-yielding O-triflation and subsequent alkynylation [1].
Utilized as a potent hydrogen-bond donor/acceptor to engineer stable co-crystals with active ingredients like Propiconazole, altering their physicochemical properties, thermal stability, and dissolution rates for improved field performance[2].
Employed in coordination chemistry to synthesize platinum or copper complexes, where the pyridine nitrogen coordinates to the metal center while the 5-hydroxyl group remains available for secondary hydrogen-bonding interactions or further functionalization .
Corrosive;Irritant